molecular formula C27H34O7 B1216700 Angolensic acid methyl ester CAS No. 2629-14-3

Angolensic acid methyl ester

Cat. No. B1216700
CAS RN: 2629-14-3
M. Wt: 470.6 g/mol
InChI Key: YNMYHRYTRCKSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angolensic acid methyl ester, also known as methyl angolensate, is a chemical compound with the molecular formula C27H34O7 . It is a type of fatty acid methyl ester (FAME), which are commonly used derivatives for fatty acid analysis .


Synthesis Analysis

The synthesis of fatty acid methyl esters like Angolensic acid methyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Angolensic acid methyl ester contains 72 bonds in total, including 38 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 eight-membered ring, 2 ten-membered rings, 2 twelve-membered rings, 2 esters (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

Fatty acid methyl esters like Angolensic acid methyl ester can undergo various chemical reactions. For instance, they can be separated by reversed-phase HPLC with an acetonitrile mobile phase. In the APCI source, acetonitrile forms reactive species, which add to double and triple bonds to form [M + C 3 H 5 N] +• ions. Their collisional activation in an ion trap provides fragments helpful in localizing the multiple bond positions .


Physical And Chemical Properties Analysis

Angolensic acid methyl ester has a melting point of 197°C and a predicted boiling point of 592.1±50.0°C. It has a predicted density of 1.23±0.1 g/cm3 and a LogP of 3.519 (est) .

Mechanism of Action

The mechanism of action for the synthesis of Angolensic acid methyl ester involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Future Directions

Fatty acid methyl esters like Angolensic acid methyl ester have a great potential in the chemical industry. Their catalytic conversion allows them to produce a wide range of useful chemicals. They are more preferable compared to vegetable oils due to fewer impurities, lower viscosity, etc. The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol . This suggests that Angolensic acid methyl ester and similar compounds have a promising future in the chemical industry.

properties

CAS RN

2629-14-3

Product Name

Angolensic acid methyl ester

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3

InChI Key

YNMYHRYTRCKSMI-UHFFFAOYSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Other CAS RN

2629-14-3

synonyms

angolensic acid methyl ester
methyl angolensate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angolensic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Angolensic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Angolensic acid methyl ester
Reactant of Route 4
Angolensic acid methyl ester
Reactant of Route 5
Angolensic acid methyl ester
Reactant of Route 6
Reactant of Route 6
Angolensic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.